N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with an aminoethoxy group and two methanesulfonyl groups, making it a unique molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide typically involves multiple steps, starting with the preparation of the phenyl ring substituted with the aminoethoxy group. This is followed by the introduction of the methanesulfonyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in drug development and pharmacology.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(2-Aminoethoxy)phenyl]acetamide
- N-[4-(2-Aminoethoxy)phenyl]benzamide
Uniqueness
N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide is unique due to the presence of two methanesulfonyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s solubility, stability, and reactivity, making it more versatile for various applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H16N2O5S2 |
---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-[4-(2-aminoethoxy)phenyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C10H16N2O5S2/c1-18(13,14)12(19(2,15)16)9-3-5-10(6-4-9)17-8-7-11/h3-6H,7-8,11H2,1-2H3 |
InChI-Schlüssel |
DJBWVXLYEZPQMR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N(C1=CC=C(C=C1)OCCN)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.